molecular formula C16H12ClN3O4S B2468933 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 170571-19-4

1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2468933
CAS No.: 170571-19-4
M. Wt: 377.8
InChI Key: NHAUQESLCOSREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features both sulfonamide and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide and carboxylic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-(Aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: These compounds share the sulfonamide group and have similar biological activities.

    Pyrazoles: These compounds share the pyrazole ring and are used in various chemical and pharmaceutical applications.

Uniqueness

1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of sulfonamide and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)12-5-7-13(8-6-12)25(18,23)24/h1-9H,(H,21,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAUQESLCOSREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 1-(4-aminosulfonylphenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 g, 2.66 mmol) was added to tetrahydrofuran (20 mL). Aqueous sodium hydroxide (2.5 N, 2.7 mL) and water (2.5 mL) were added, and the suspension was heated to reflux and held for 16 hours. The solids all dissolved during this time. The reaction was cooled to room temperature, and hydrochloric acid solution (1 N, 11 mL) was added. The aqueous suspension was extracted with methylene chloride (2×20 mL). The combined organic solution was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to an oil. Trituration with 30 mL of dichloromethane yielded, upon filtration and drying, 0.90 g (94%) of 1-(4-aminosulfonylphenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid as a white solid: mp 126–128° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.